1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene
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Overview
Description
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene is a complex organic compound with the molecular formula C18H24O6 This compound is characterized by its naphthalene core, which is substituted with multiple ethoxy and hydroxyethoxy groups
Preparation Methods
The synthesis of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethylene glycol and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene include:
1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene: This compound has a similar naphthalene core with multiple ethoxy groups but differs in the substitution pattern.
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol: This compound has a simpler structure with fewer ethoxy groups, making it less complex but still useful in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-[5-[2-(2-hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c19-7-9-21-11-13-23-17-5-1-3-15-16(17)4-2-6-18(15)24-14-12-22-10-8-20/h1-6,19-20H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCESIYPEGRFYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCCOCCO)C(=C1)OCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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